An In-depth Technical Guide to the Core Properties of Methyl 4-sulfanylbenzoate
An In-depth Technical Guide to the Core Properties of Methyl 4-sulfanylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, and spectral characterization of methyl 4-sulfanylbenzoate (also known as methyl 4-mercaptobenzoate). The information presented herein is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and materials science, where this compound is a useful synthetic intermediate.[1][2]
Core Physicochemical Properties
Methyl 4-sulfanylbenzoate is a sulfur-containing organic compound with the chemical formula C₈H₈O₂S.[1][3] It is characterized by a methyl ester functional group and a thiol (-SH) group attached to a benzene ring in the para position. The presence of the thiol group makes it sensitive to oxidation, and it is recommended to be stored in a refrigerator under an inert atmosphere.[1][4]
Quantitative Data Summary
The following table summarizes the key quantitative properties of methyl 4-sulfanylbenzoate. It is important to note that some physical properties, such as melting and boiling points, have varying values reported in the literature, which may be attributed to differences in experimental conditions and sample purity.
| Property | Value | Source(s) |
| CAS Number | 6302-65-4 | [1][4][5][6] |
| Molecular Formula | C₈H₈O₂S | [1][3][5] |
| Molecular Weight | 168.21 g/mol | [1][3] |
| Appearance | White to off-white or pale yellow solid | [1][7] |
| Melting Point | 33-36 °C, 53-56 °C, 57 °C | [5][8][9] |
| Boiling Point | 110-113 °C at 0.5 mmHg; 139-144 °C; 266.7 °C at 760 mmHg | [4][5][8] |
| Density (Predicted) | 1.202 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 5.50 ± 0.10 | [1][4] |
| Solubility | Soluble in acetone, chloroform, dichloromethane, DMSO, ethanol, and methanol. Slightly soluble in ethyl acetate. | [4][5] |
Experimental Protocols
Synthesis of Methyl 4-sulfanylbenzoate via Fischer Esterification
This protocol describes the synthesis of methyl 4-sulfanylbenzoate from 4-mercaptobenzoic acid using a classic Fischer esterification reaction.
Materials:
-
4-Mercaptobenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-mercaptobenzoic acid in anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for approximately 16 hours.
-
After the reaction is complete, remove the excess methanol using a rotary evaporator.
-
Dilute the residue with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer twice with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic phase and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase in vacuo to yield the crude product.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Spectroscopic Characterization
Sample Preparation:
-
Dissolve 5-10 mg of methyl 4-sulfanylbenzoate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
¹H NMR Data (CDCl₃):
-
δ 7.89 (d, J=8.7 Hz, 2H): Aromatic protons ortho to the ester group.
-
δ 7.29 (d, J=8.7 Hz, 2H): Aromatic protons ortho to the thiol group.
-
δ 3.90 (s, 3H): Methyl protons of the ester group.
-
δ 3.60 (s, 1H): Thiol proton.
¹³C NMR Spectroscopy: A general protocol for acquiring a ¹³C NMR spectrum would involve using a standard proton-decoupled pulse sequence on a 100 MHz or higher spectrometer. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128-1024) and a relaxation delay of 2-5 seconds are typically required.
Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by mixing the sample with dry KBr powder and pressing it into a disk.
Expected Characteristic IR Absorptions:
-
~3450 cm⁻¹ (broad): S-H stretching vibration of the thiol group.
-
~1720 cm⁻¹ (strong): C=O stretching vibration of the ester carbonyl group.
-
~1600, ~1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1280 cm⁻¹ (strong): C-O stretching vibration of the ester group.
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the solution as needed for the specific instrument and ionization technique.
-
Ensure the sample is free of non-volatile salts or buffers.
Analysis: Mass spectral analysis, typically using electrospray ionization (ESI) or electron ionization (EI), can be employed to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ or [M+H]⁺ would be expected at m/z 168 or 169, respectively.
Logical Workflow and Relationships
The following diagrams illustrate the synthesis and characterization workflow for methyl 4-sulfanylbenzoate.
References
- 1. Page loading... [wap.guidechem.com]
- 2. scbt.com [scbt.com]
- 3. Methyl 4-Mercaptobenzoate | LGC Standards [lgcstandards.com]
- 4. Methyl 4-Mercaptobenzoate CAS#: 6302-65-4 [m.chemicalbook.com]
- 5. Methyl 4-Mercaptobenzoate | CAS 6302-65-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. 6302-65-4 | CAS DataBase [m.chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. AB488401 | CAS 6302-65-4 – abcr Gute Chemie [abcr.com]
- 9. Methyl 4-mercaptobenzoate | 6302-65-4 | FM25442 [biosynth.com]
